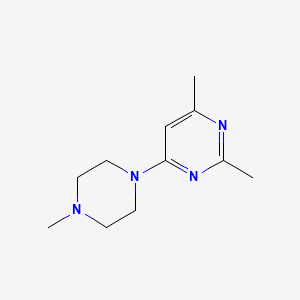

2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine

Description

2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological and industrial applications .

Properties

CAS No. |

62619-19-6 |

|---|---|

Molecular Formula |

C11H18N4 |

Molecular Weight |

206.29 g/mol |

IUPAC Name |

2,4-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine |

InChI |

InChI=1S/C11H18N4/c1-9-8-11(13-10(2)12-9)15-6-4-14(3)5-7-15/h8H,4-7H2,1-3H3 |

InChI Key |

CVYCWJIKNIBAKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of a C-N bond at the C6 position of the pyrimidine ring. One common method is the Ullmann nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-methylpiperazine under copper catalysis . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated pyrimidines .

Scientific Research Applications

2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds, including potential drugs and enzyme inhibitors.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Imatinib: A pyrimidine-based drug used to treat leukemia by inhibiting tyrosine kinases.

Dasatinib: Another pyrimidine-based drug that targets multiple tyrosine kinases and is used in cancer treatment.

Uniqueness

2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperazine moiety makes it a versatile scaffold for developing various bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.